Product packaging for (R)-2-(pyridin-4-yl)morpholine(Cat. No.:)

(R)-2-(pyridin-4-yl)morpholine

Cat. No.: B14038520
M. Wt: 164.20 g/mol
InChI Key: GFTUMNQJJFHZIQ-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(R)-2-(pyridin-4-yl)morpholine is a useful research compound. Its molecular formula is C9H12N2O and its molecular weight is 164.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O B14038520 (R)-2-(pyridin-4-yl)morpholine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

(2R)-2-pyridin-4-ylmorpholine

InChI

InChI=1S/C9H12N2O/c1-3-10-4-2-8(1)9-7-11-5-6-12-9/h1-4,9,11H,5-7H2/t9-/m0/s1

InChI Key

GFTUMNQJJFHZIQ-VIFPVBQESA-N

Isomeric SMILES

C1CO[C@@H](CN1)C2=CC=NC=C2

Canonical SMILES

C1COC(CN1)C2=CC=NC=C2

Origin of Product

United States

Contextualization of the Morpholine and Pyridine Scaffolds in Modern Organic and Heterocyclic Chemistry Research

The morpholine (B109124) and pyridine (B92270) rings are foundational heterocyclic structures that are ubiquitously present in a vast array of biologically active compounds and functional materials. nih.govacs.orgnih.govsci-hub.se Their prevalence stems from their unique physicochemical properties that render them valuable components in the design of novel molecules. nih.govsci-hub.se

Morpholine , a saturated six-membered heterocycle containing both an amine and an ether functional group, offers a unique combination of properties. thermofisher.comtaylorandfrancis.com Its presence can enhance the aqueous solubility and improve the pharmacokinetic profile of a molecule, making it a favored scaffold in medicinal chemistry. acs.orgnih.gov The morpholine moiety can participate in hydrogen bonding and possesses a pKa that often leads to favorable absorption and distribution characteristics within biological systems. acs.org Furthermore, the morpholine ring is a versatile synthetic building block, readily incorporated or modified through various chemical transformations. sci-hub.sebibliomed.org

Pyridine , an aromatic six-membered heterocycle, is another cornerstone of modern chemistry. nih.gov Its derivatives are found in numerous natural products, pharmaceuticals, and agrochemicals. nih.govmdpi.com The nitrogen atom in the pyridine ring imparts basicity and allows for a range of chemical modifications, including substitution reactions at various positions around the ring. nih.gov This versatility makes the pyridine scaffold a key element in the construction of complex molecular architectures with diverse biological activities. nih.govnih.gov The combination of these two scaffolds in a single molecule, as seen in (R)-2-(pyridin-4-yl)morpholine, creates a bifunctional entity with a rich chemical landscape ripe for exploration. cymitquimica.comcymitquimica.com

Significance of Chirality in Complex Molecular Architectures and the Rationale for R Enantiomer Specific Research

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry and biology. researchfloor.orglongdom.orgwikipedia.org The two mirror-image forms of a chiral molecule are called enantiomers. longdom.orgmdpi.com In the context of drug design and development, the chirality of a molecule is of paramount importance because biological systems, such as enzymes and receptors, are themselves chiral. researchfloor.orgmdpi.com This inherent chirality in biological targets often leads to stereoselective interactions, where one enantiomer of a drug may exhibit a desired therapeutic effect while the other may be less active, inactive, or even cause undesirable side effects. mdpi.comjuniperpublishers.comnih.gov

The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the critical need to study and control chirality in pharmaceutical compounds. researchfloor.orglongdom.org Consequently, regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the importance of characterizing and controlling the stereochemistry of chiral drugs. nih.govrsc.org

The focus on a single enantiomer, such as the (R)-enantiomer of 2-(pyridin-4-yl)morpholine, is driven by the desire to develop more specific and effective chemical entities. By isolating and studying a single enantiomer, researchers can elucidate its precise interactions with biological targets, leading to a better understanding of its pharmacological profile. mdpi.comresearchgate.net This approach, often referred to as a "chiral switch," involves developing a single-enantiomer drug from a previously marketed racemic mixture. chiralpedia.com The rationale behind this is to improve the therapeutic index by maximizing the desired activity and minimizing off-target effects. mdpi.comnih.gov The synthesis of enantiomerically pure compounds is a significant challenge in organic chemistry, and the development of methods for asymmetric synthesis is a crucial area of research. researchfloor.orgnumberanalytics.com

Strategic Importance of R 2 Pyridin 4 Yl Morpholine As a Versatile Building Block in Chemical Synthesis

Contemporary Approaches to the Morpholine Core Structure

The construction of the morpholine skeleton has evolved from classical multi-step procedures to more sophisticated and efficient strategies, including one-pot reactions and green chemistry approaches.

Multistep Synthetic Pathways and Fragment Coupling Strategies

Traditional syntheses of substituted morpholines often rely on linear, multistep sequences starting from readily available chiral precursors, such as amino acids. acs.org A common strategy involves the initial acylation of a chiral amino alcohol, followed by an intramolecular cyclization. For instance, the synthesis of (S)-3-(phenylmethyl)morpholine has been achieved from (S)-phenylalanol in a three-step process involving acylation with chloroacetyl chloride, subsequent intramolecular Williamson ether synthesis using sodium hydride, and a final reduction of the resulting morpholinone with lithium aluminum hydride. tandfonline.com This approach, while effective, is characteristic of stepwise syntheses that can be lengthy and generate stoichiometric waste. acs.org

More modern fragment coupling strategies leverage powerful cross-coupling reactions to assemble the morpholine ring. A concise asymmetric synthesis of cis-3,5-disubstituted morpholines utilizes a palladium-catalyzed carboamination reaction as the key step. nih.gov In this four-step sequence starting from enantiopure amino alcohols, the substrates for the cyclization are prepared via N-arylation, and the subsequent intramolecular carboamination with an aryl or alkenyl bromide forges the ring with high diastereoselectivity. nih.gov Furthermore, a dual nickel/photoredox-catalyzed decarboxylative cross-coupling reaction has been developed to link α-oxy carboxylic acids with (hetero)aryl halides, providing a novel entry to complex morpholine structures. researchgate.net These methods exemplify how fragment coupling can create significant molecular complexity in a convergent manner.

Development of One-Pot and Multicomponent Reactions for Scaffold Assembly

To improve synthetic efficiency and reduce the number of intermediate purification steps, significant effort has been directed towards the development of one-pot and multicomponent reactions (MCRs). These reactions allow for the construction of complex molecules like morpholines from simple starting materials in a single synthetic operation.

A notable one-pot, metal-free synthesis of 2-substituted and 2,3-disubstituted morpholines proceeds from aziridines and halogenated alcohols. semanticscholar.orgbeilstein-journals.org The reaction is initiated by an ammonium (B1175870) persulfate-mediated SN2-type ring-opening of the aziridine (B145994) with the alcohol, followed by an in-situ intramolecular cyclization upon the addition of a base like potassium hydroxide, affording the desired morpholines in good to excellent yields. semanticscholar.orgbeilstein-journals.orgbeilstein-journals.org This method is applicable to both electron-rich and electron-deficient aryl-substituted aziridines. beilstein-journals.org

Table 1: Metal-Free One-Pot Synthesis of Morpholines from Aziridines

EntryR Substituent on AziridineProductYield (%)
1H3a93
23-OMe3b90
34-Me3c88
44-t-Bu3d84
54-F3e84
64-Cl3f80
74-NO23i83
Data sourced from a study on the one-pot synthesis of morpholines from various substituted aziridines. semanticscholar.org

Multicomponent reactions (MCRs), which combine three or more starting materials in a single step, offer a powerful tool for generating molecular diversity. A versatile de novo synthesis of highly substituted morpholines utilizes an Ugi-tetrazole MCR. acs.orgthieme-connect.com This approach involves the reaction of an α-halo aldehyde or ketone, an isocyanide, trimethylsilyl (B98337) azide, and a 2-hydroxy-ethylamine derivative. The resulting Ugi adduct undergoes a base-mediated intramolecular SN2 cyclization to yield the morpholine scaffold. acs.org This two-step, one-pot procedure is operationally simple and tolerates a range of substituents. acs.orgthieme-connect.com

Table 2: One-Pot Ugi-Cyclization for Morpholine Synthesis

Microwave-Assisted and Green Chemistry Methodologies in Morpholine Synthesis

In line with the principles of green chemistry, modern synthetic methods aim to reduce energy consumption, minimize waste, and avoid hazardous reagents. Microwave-assisted organic synthesis has emerged as a valuable technique, often leading to dramatically reduced reaction times, higher yields, and cleaner reaction profiles. mdpi.comjocpr.com The synthesis of morpholine-containing Schiff bases, for example, can be accomplished in 4–6 minutes under microwave irradiation, whereas conventional heating methods require 12–18 hours. ijapbc.com Similarly, the preparation of morpholine-based chalcones is significantly accelerated using microwave heating. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Microwave Synthesis of Schiff Bases

CompoundMethodReaction TimeYield (%)
9EConventional12 h76
9EMicrowave4 min91
9FConventional14 h72
9FMicrowave5 min88
9GConventional16 h78
9GMicrowave6 min93
Data from the synthesis of 2-amino-N-[4-(morpholin-4-yl) phenyl]benzenesulfonamide Schiff base derivatives. ijapbc.com

Significant advances in green morpholine synthesis have been achieved by replacing toxic and wasteful reagents. A recently developed one or two-step, redox-neutral protocol uses inexpensive and widely available ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols to morpholines. organic-chemistry.orgchemrxiv.orgacs.org This method avoids hazardous reagents like chloroacetyl chloride and wasteful hydride reduction steps, is scalable to over 100 grams, and utilizes greener solvents. organic-chemistry.orgacs.org The high selectivity for monoalkylation of primary amines is a key advantage of this methodology. chemrxiv.org Additionally, solvent-free multicomponent reactions, such as the synthesis of morpholine-2-thiones from nitromethane, carbon disulfide, and aziridine, further highlight the progress in environmentally benign synthetic strategies. iau.ir

Enantioselective Synthesis of this compound

Achieving stereocontrol is paramount when synthesizing chiral molecules for pharmaceutical applications. The enantioselective synthesis of C-2 substituted morpholines, such as this compound, can be accomplished through several advanced catalytic and substrate-controlled methods.

Asymmetric Catalysis for Stereocontrol (e.g., Asymmetric Transfer Hydrogenation, Hydroamination)

Asymmetric catalysis offers the most efficient and atom-economical route to enantiomerically pure compounds. One of the most powerful strategies to install the C-2 stereocenter is the asymmetric hydrogenation of a pre-formed dehydromorpholine ring. semanticscholar.orgnih.govresearchgate.netrsc.org This "after cyclization" approach has been successfully developed using a bisphosphine-rhodium complex with a large bite angle (SKP-Rh). semanticscholar.org This catalytic system hydrogenates various 2-substituted dehydromorpholines to furnish the corresponding chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). semanticscholar.orgnih.gov The method is effective for substrates bearing a range of aryl and heteroaryl substituents at the 2-position, which are excellent analogues for the pyridin-4-yl group. semanticscholar.orgresearchgate.net

Table 4: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines

EntrySubstrate (Substituent R)ProductYield (%)ee (%)
1Phenyl (1a)2a>9992
24-Trifluoromethylphenyl (1f)2f>9994
34-Methoxyphenyl (1l)2l>9994
42-Naphthyl (1s)2s>9999
52-Thienyl (1t)2t>9999
Reactions catalyzed by SKP-Rh complex under H2 atmosphere. semanticscholar.org

Other catalytic methods, while often targeting the C-3 position, demonstrate key principles of stereocontrol. A tandem one-pot reaction combining titanium-catalyzed hydroamination of an aminoalkyne with a subsequent ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of the resulting cyclic imine yields chiral 3-substituted morpholines with excellent enantiomeric excess (>95% ee). acs.orgacs.orgnih.gov The success of the ATH step, which uses a Noyori-Ikariya catalyst, is proposed to depend on hydrogen-bonding interactions between the substrate and the chiral ligand. acs.orgacs.orgnih.gov More recently, innovative photoenzymatic methods using ene-reductases have been applied to the asymmetric intermolecular hydroamination of alkenes, successfully producing chiral morpholine derivatives with high enantioselectivity. illinois.eduosti.gov

Chiral Auxiliary-Mediated Transformations for Stereochemical Induction

An alternative to asymmetric catalysis is the use of chiral auxiliaries to direct stereoselective transformations. In this approach, a chiral molecule is temporarily incorporated into the synthetic substrate to guide the formation of a new stereocenter. A practical synthesis of chiral morpholin-2-ones, which are precursors to 1,2-amino alcohols and morpholines, employs pseudoephedrine as a chiral auxiliary. nih.gov Reaction with arylglyoxals under Brønsted acid catalysis provides morpholinone products with high yields and diastereoselectivities. nih.gov

Diastereoselective Synthesis and Subsequent Enantiomeric Enrichment Techniques

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry and materials science. For chiral morpholine derivatives like this compound, one powerful strategy involves diastereoselective synthesis followed by the separation of the resulting diastereomers and subsequent enantiomeric enrichment. This approach circumvents the often challenging direct asymmetric synthesis by leveraging the different physical properties of diastereomers, which allows for their separation by standard laboratory techniques such as crystallization or chromatography.

Crystallization-induced diastereomeric transformation is another sophisticated technique. In this process, a dynamic equilibrium is established between the two diastereomers in solution. Under the crystallization conditions, the desired diastereomer is selectively precipitated, which shifts the equilibrium towards its formation, a principle known as a dynamic thermodynamic resolution. nih.gov

In addition to salt formation, diastereomers can be generated by coupling the racemic morpholine to a chiral auxiliary. The resulting diastereomeric products can then be separated by chromatography. Subsequent cleavage of the auxiliary group yields the desired enantiomerically enriched morpholine. While effective, this method often requires additional synthetic steps for the attachment and removal of the auxiliary.

Enzymatic resolution offers a highly selective alternative. Specific enzymes can selectively catalyze a reaction on one enantiomer in a racemic mixture, leaving the other enantiomer untouched. For example, D-threonine aldolase (B8822740) has been used for the enantiomeric enrichment of 2-amino-3-hydroxy-3-phenylpropionic acid derivatives, where the enzyme selectively acts on the D-threo isomer. google.com A similar strategy could be envisioned for the kinetic resolution of a racemic precursor to this compound.

The table below summarizes various techniques applicable to the diastereoselective synthesis and enrichment of chiral morpholines and related compounds.

Technique Principle Advantages Key Considerations Reference Example
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral acid, followed by fractional crystallization.Scalable, cost-effective, potential for recycling the undesired enantiomer.Requires suitable crystalline properties of the salts; optimization of solvent and temperature is crucial.Use of tartaric acid or camphorsulfonic acid derivatives for resolution. google.com
Chromatographic Separation Separation of diastereomers (e.g., amides formed with a chiral auxiliary) using chromatography (e.g., HPLC, SFC).High resolution and purity achievable.Can be less economical for large-scale production; requires additional synthetic steps.Resolution via chiral supercritical fluid chromatography (SFC). acs.org
Enzymatic Resolution Selective enzymatic transformation of one enantiomer in a racemic mixture.High enantioselectivity, mild reaction conditions.Enzyme stability and cost; substrate specificity.D-threonine aldolase for kinetic resolution. google.com
Crystallization-Induced Dynamic Resolution Equilibration of diastereomers in solution with simultaneous crystallization of the desired diastereomer.Can theoretically achieve >50% yield from a racemic mixture in one step.Requires a reversible stereocenter and carefully controlled conditions.Control of enantioselectivity through diastereomeric equilibration. nih.gov

These methods, particularly diastereomeric salt resolution, represent robust and industrially viable pathways for obtaining enantiomerically pure this compound and its analogs, which are critical starting materials for the synthesis of complex bioactive molecules.

Regioselective Functionalization and Derivatization of the this compound Scaffold

Once the chiral core of this compound is synthesized, its utility as a scaffold can be vastly expanded through regioselective functionalization. This involves the precise introduction of new chemical groups at specific positions on either the morpholine or the pyridine ring. Such derivatization is crucial for modulating the pharmacological, physicochemical, and pharmacokinetic properties of the resulting molecules. The key sites for functionalization are the carbon atoms of the morpholine ring, the pyridine ring, and the secondary nitrogen atom of the morpholine.

Strategies for Functional Group Introduction on the Morpholine Ring

Introducing substituents onto the carbon framework of the morpholine ring in a pre-formed 2-substituted morpholine is a synthetic challenge due to the generally unreactive nature of the C-H bonds. However, several strategies have been developed to achieve such transformations, often involving the synthesis of the morpholine ring with the desired substituents already in place or through activation of the ring.

One approach involves starting with functionalized building blocks. For example, a diastereoselective synthesis can be employed to create cis-3,5-disubstituted morpholines. In one reported method, 1-tert-butyl-2-(allyloxymethyl)aziridine undergoes an electrophile-induced ring closure with bromine to yield cis-3,5-di(bromomethyl)-4-tert-butylmorpholine diastereoselectively. The bromo-substituents can then be displaced by various nucleophiles, such as cyanide, to introduce further diversity. acs.org Although this example builds the ring with the desired functionality, it illustrates a pathway to C3 and C5 functionalized morpholines.

Another strategy involves the use of N-tethered alkenols which can undergo diastereoselective cyclization to form substituted morpholines. This method allows for the introduction of substituents at various positions on the morpholine ring depending on the structure of the starting alkenol. acs.org

Direct functionalization of the morpholine ring, while challenging, can be approached through metallation. Deprotonation of a C-H bond adjacent to the ring oxygen or nitrogen using a strong base (e.g., an organolithium reagent) could generate a nucleophilic species that can then react with an electrophile. The regioselectivity of this process would be dictated by the directing effects of the ring heteroatoms and any existing substituents.

The table below outlines conceptual strategies for introducing functional groups onto the morpholine ring.

Position Strategy Description Potential Reagents
C-3 / C-5 Cyclization of Functionalized Precursors Building the morpholine ring from precursors that already contain the desired functional groups or their precursors.N-tethered alkenols, functionalized aziridines. acs.org
C-3 / C-5 Nucleophilic Substitution Starting with a morpholine derivative bearing a leaving group at the C-3 or C-5 position and displacing it with a nucleophile.3,5-di(bromomethyl)morpholine derivatives. acs.org
C-6 Ring Opening / Closing Cascade Utilizing a precursor like an N-propargylamino epoxide, which can undergo a ring-opening/cycloisomerization cascade to form a substituted morpholine. ijcce.ac.irGold(I) catalysts with N-propargylamino epoxides. ijcce.ac.ir

Chemical Modifications of the Pyridine Ring Moiety

The pyridine ring of this compound offers a versatile handle for chemical modification. The electronic nature of the pyridine ring, being electron-deficient, dictates its reactivity towards various reagents.

Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) on pyridine is generally difficult and requires harsh conditions. Furthermore, the pyridine nitrogen is basic and will be protonated or coordinate to Lewis acids under these conditions, further deactivating the ring towards electrophilic attack. If substitution does occur, it is directed to the C-3 and C-5 positions (meta to the nitrogen).

A more viable strategy for functionalizing the pyridine ring is through nucleophilic aromatic substitution (SNAr). The introduction of an electron-withdrawing group or the formation of a pyridine N-oxide can activate the ring for nucleophilic attack, primarily at the C-2 and C-6 positions (ortho to the nitrogen).

Pyridine N-oxides are particularly useful intermediates. The N-oxide oxygen atom is electron-donating by resonance and electron-withdrawing by induction. This modification activates the C-2, C-6, and C-4 positions for different types of reactions. For instance, it facilitates electrophilic substitution at the C-4 position and can also be used to direct ortho-metallation.

Modern cross-coupling reactions provide a powerful toolkit for modifying the pyridine ring. By first introducing a halogen atom (e.g., Br or I) onto the pyridine ring, a wide array of substituents can be introduced via Suzuki, Stille, Heck, or Sonogashira couplings.

Reaction Type Position(s) Targeted Description Typical Reagents/Conditions
Pyridine N-Oxide Formation NitrogenOxidation of the pyridine nitrogen. Activates the ring for subsequent reactions.m-CPBA, H₂O₂/Acetic Acid
Nucleophilic Aromatic Substitution (SNAr) C-2, C-6Displacement of a leaving group (e.g., halide) by a nucleophile. Often requires activation.NaOMe, KCN, Amines
Directed ortho-Metallation (DoM) C-3, C-5Deprotonation of the C-3 or C-5 position using a strong base, directed by a coordinating group.n-BuLi, LDA
Palladium-Catalyzed Cross-Coupling C-2, C-3, C-5, C-6Coupling of a pyridyl halide or triflate with various partners (boronic acids, organostannanes, etc.).Pd(PPh₃)₄, boronic acids (Suzuki); organostannanes (Stille)

Diversification Through N-Alkylation and Acylation of the Morpholine Nitrogen

The secondary amine of the morpholine ring is a key site for diversification, as it readily undergoes N-alkylation and N-acylation reactions. These modifications are fundamental in pharmaceutical chemistry for tuning properties such as potency, selectivity, and solubility.

N-Alkylation can be achieved through several methods. The most direct approach is the reaction with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base to neutralize the hydrogen halide formed. Alternatively, reductive amination provides a versatile route for introducing a wide range of alkyl groups. This two-step, one-pot process involves the initial formation of an iminium ion or enamine by reacting the morpholine with an aldehyde or ketone, followed by in-situ reduction with a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).

N-Acylation is typically accomplished by treating the morpholine with an acylating agent such as an acyl chloride, acid anhydride (B1165640), or a carboxylic acid activated with a coupling agent. Common coupling agents used to facilitate amide bond formation from a carboxylic acid include carbodiimides (e.g., DCC, EDC) or phosphonium-based reagents (e.g., T3P, HATU). These reactions are generally high-yielding and proceed under mild conditions.

The choice of the group to be added to the nitrogen atom can significantly impact the molecule's biological activity. For example, the N-alkylation of a morpholine core is a key step in the synthesis of the neurokinin-1 (NK₁) receptor antagonist Aprepitant.

Transformation Method Reagents Key Features
N-Alkylation Direct Alkylation Alkyl halide (R-X), Base (e.g., K₂CO₃, Et₃N)Simple, but can be prone to over-alkylation.
N-Alkylation Reductive Amination Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)High functional group tolerance, versatile.
N-Acylation From Acyl Halide/Anhydride Acyl chloride/anhydride, Base (e.g., Et₃N, pyridine)Highly reactive, rapid reaction.
N-Acylation Amide Coupling Carboxylic acid, Coupling Agent (e.g., EDC, HATU)Mild conditions, broad substrate scope.

Through the strategic application of these regioselective functionalization reactions, the this compound scaffold can be elaborated into vast libraries of diverse compounds for screening and development in various fields, particularly for drug discovery.

Elucidation of Electron Flow and Transition States in this compound Synthesis

The synthesis of this compound can be achieved through various synthetic strategies, each with its own mechanistic nuances. A common approach involves the cyclization of a precursor molecule, where the formation of the morpholine ring is a key step.

One plausible pathway for the formation of the morpholine ring is the dehydration of diethanolamine (B148213) derivatives. While the industrial production of morpholine itself often utilizes the dehydration of diethanolamine with concentrated sulfuric acid, the synthesis of substituted morpholines like this compound would involve appropriately substituted precursors. The mechanism of this acid-catalyzed dehydration involves the protonation of a hydroxyl group, followed by an intramolecular nucleophilic attack by the nitrogen atom, leading to the formation of the heterocyclic ring. The transition state for this cyclization would involve a specific spatial arrangement of the reacting groups to facilitate the ring closure.

Another synthetic route involves the reaction of a diethylene glycol derivative with an amine. In the case of this compound, this would likely involve a chiral amine or a chiral auxiliary to induce the desired stereochemistry. The electron flow in this process would see the nucleophilic amine attacking the electrophilic carbon centers of the diethylene glycol derivative, which may be activated by conversion of the hydroxyl groups to better leaving groups.

Computational studies, such as those employing Density Functional Theory (DFT), are instrumental in elucidating the intricate details of these reaction mechanisms. For instance, DFT calculations can model the transition states of key steps, such as the cyclization to form the 1,4-dihydropyridine (B1200194) ring, which can be a rate-limiting step in certain synthetic routes. mdpi.com These computational models help in understanding the energetics of different pathways and the structural features of the transition states that govern the reaction's outcome.

Detailed Studies on the Reactivity Profile of the Morpholine Ring System in Chemical Transformations

The morpholine ring in this compound exhibits reactivity characteristic of a secondary amine and an ether. The nitrogen atom is basic and nucleophilic, while the ether oxygen influences the ring's conformation and electronic properties. wikipedia.org

The nitrogen atom of the morpholine ring can participate in a variety of chemical transformations. It can be acylated, alkylated, and can participate in transition metal-catalyzed cross-coupling reactions. rsc.org The presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic compared to piperidine. wikipedia.org This modulation of reactivity is a key feature of the morpholine scaffold.

The morpholine ring can also undergo ring-opening reactions under certain conditions, although it is generally stable. The stability of the morpholine ring is a desirable feature in many of its applications.

The reactivity of the morpholine ring can be further influenced by the substituent at the 2-position, in this case, the pyridin-4-yl group. The electronic properties of the pyridine ring can be transmitted through the sigma bonds to the morpholine ring, subtly affecting its reactivity.

Influence of the Pyridine Moiety on Reaction Selectivity and Kinetics

The pyridine moiety in this compound plays a significant role in directing the selectivity and influencing the kinetics of chemical reactions. The nitrogen atom in the pyridine ring is basic and can act as a coordinating site for metal catalysts, thereby directing reactions to specific positions on the molecule.

In transition metal-catalyzed reactions, the pyridine nitrogen can act as a directing group, facilitating C-H activation at a specific position on the pyridine ring or on an adjacent aromatic ring if present. rsc.org This directing effect can lead to high regioselectivity in functionalization reactions. For example, in palladium-catalyzed reactions, the pyridine group can assist in the formation of a palladacycle intermediate, which then undergoes further reaction. rsc.org

The electronic nature of the pyridine ring also influences reaction kinetics. The pyridine ring is electron-withdrawing, which can affect the reactivity of adjacent functional groups. For instance, the acidity of protons on the carbon adjacent to the pyridine ring can be increased, making them more susceptible to deprotonation. researchgate.net This can be a key factor in reactions involving the formation of carbanions or enolates.

Furthermore, the position of the nitrogen atom in the pyridine ring (in this case, at the 4-position) determines its electronic influence. A 4-pyridyl substituent will have different electronic effects compared to a 2-pyridyl or 3-pyridyl substituent, which in turn affects the reactivity and selectivity of reactions involving the molecule.

Understanding Stereochemical Control in Asymmetric Transformations Leading to and from this compound

The synthesis of the enantiomerically pure this compound requires careful control of stereochemistry. This is typically achieved through asymmetric synthesis, employing chiral catalysts, chiral auxiliaries, or chiral starting materials.

Asymmetric hydrogenation is a powerful technique for establishing the stereocenter at the 2-position of the morpholine ring. ajchem-b.com For instance, the asymmetric hydrogenation of a suitable prochiral precursor, such as a 2-(pyridin-4-yl)morpholin-2-ene, using a chiral transition metal catalyst (e.g., based on rhodium, ruthenium, or iridium) can provide the desired (R)-enantiomer with high enantioselectivity. ajchem-b.com The chiral ligands coordinated to the metal center create a chiral environment that directs the approach of the substrate and the delivery of hydrogen, leading to the preferential formation of one enantiomer. ajchem-b.com

Dynamic kinetic resolution (DKR) is another strategy that can be employed for the stereoselective synthesis of chiral morpholine derivatives. nih.gov In a DKR process, a racemic starting material is converted into a single enantiomer of the product through a combination of a rapid racemization of the starting material and a stereoselective reaction.

The stereochemical outcome of reactions involving this compound itself is also of interest. The existing stereocenter can influence the stereochemistry of new stereocenters formed in subsequent reactions, a phenomenon known as diastereoselective synthesis. The conformation of the morpholine ring and the orientation of the pyridin-4-yl group can direct the approach of reagents, leading to the preferential formation of one diastereomer over another.

The following table summarizes some of the key transformations and the methods used to achieve stereochemical control:

TransformationMethod for Stereochemical ControlKey Features
Asymmetric Hydrogenation of a Prochiral Enamine/ImineChiral Transition Metal Catalysts (e.g., Rh, Ru, Ir with chiral ligands)High enantioselectivity can be achieved. The choice of catalyst and reaction conditions is crucial. ajchem-b.com
Cyclization of a Chiral PrecursorUse of a chiral starting material or a chiral auxiliaryThe stereochemistry is pre-determined by the chiral precursor.
Dynamic Kinetic Resolution (DKR)Combination of a racemization catalyst and a stereoselective catalystAllows for the theoretical conversion of 100% of a racemic starting material into a single enantiomer of the product. nih.gov
Diastereoselective ReactionsSubstrate control using the existing stereocenter in this compoundThe chiral center directs the stereochemical outcome of subsequent reactions.

Computational and Theoretical Chemistry Studies of R 2 Pyridin 4 Yl Morpholine

Quantum Chemical Calculations for Electronic Structure and Conformational Analysis (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and conformational landscape of molecules. For (R)-2-(pyridin-4-yl)morpholine, such studies would provide fundamental insights into its geometry, stability, and intrinsic properties. DFT methods, such as B3LYP with a basis set like 6-31+G*, are commonly used to predict molecular conformations, vibrational spectra, and rotational barriers for related heterocyclic compounds like formyl pyridines. In studies of similar molecules, the morpholine (B109124) ring is typically found to adopt a stable chair conformation.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis used to predict the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity.

A theoretical analysis of this compound would involve calculating the energies and visualizing the spatial distribution of these orbitals. Generally, in pyridine-containing molecules, the HOMO is often located on the phenyl and pyridine (B92270) rings, while the LUMO may be distributed across the heterocyclic system. A smaller HOMO-LUMO gap suggests higher reactivity. This analysis helps in predicting sites for nucleophilic and electrophilic attack.

Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies This table illustrates the type of data that would be generated from a DFT calculation for this compound. The values are for illustrative purposes only and are not based on actual experimental or computational results.

Analysis of Intramolecular Interactions and Conformational Energetics

Interactive Data Table: Hypothetical Conformational Energy Profile This table presents a hypothetical energy profile for the rotation around the pyridinyl-morpholine bond. The values are illustrative.

Molecular Modeling and Simulation of Ligand-Receptor Interactions

Molecular modeling techniques, such as docking and molecular dynamics simulations, would be employed to study how this compound interacts with a biological target. These simulations provide detailed, atom-level views of the binding mode, identifying key intermolecular interactions like hydrogen bonds, hydrophobic contacts, and π-π stacking that stabilize the ligand-receptor complex. This analysis is crucial for understanding the principles of molecular recognition and selectivity, without focusing on the ultimate biological or physiological outcomes.

Quantitative Structure-Reactivity/Selectivity Relationship (QSRR/QSSR) Studies

QSRR and QSSR studies aim to build mathematical models that correlate a molecule's structural or quantum chemical properties with its experimentally observed reactivity or selectivity. For a series of related pyridinyl-morpholine derivatives, one could calculate a variety of molecular descriptors (e.g., HOMO/LUMO energies, atomic charges, dipole moment, molecular shape indices). Statistical methods would then be used to create a regression model linking these descriptors to a measured outcome. Such models are valuable for predicting the properties of new, unsynthesized compounds and for guiding the design of molecules with desired reactivity or selectivity profiles.

Advanced Analytical Research Techniques for the Comprehensive Characterization of R 2 Pyridin 4 Yl Morpholine

Spectroscopic Methodologies for Definitive Structural Elucidation and Purity Assessment

Spectroscopic methods are fundamental for probing the molecular structure of (R)-2-(pyridin-4-yl)morpholine. They provide detailed information on the connectivity of atoms, the compound's exact molecular mass, and the characteristic vibrations of its functional groups, which together form a unique molecular fingerprint.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (including 2D NMR and Chiral NMR)

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Standard one-dimensional (1D) ¹H and ¹³C NMR spectra provide crucial information about the chemical environment of each proton and carbon atom in the molecule.

In the ¹H NMR spectrum, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and splitting patterns influenced by the nitrogen atom's position. pw.edu.plyoutube.com The protons of the morpholine (B109124) ring would be found in the aliphatic region (typically δ 2.5-4.5 ppm), exhibiting complex splitting due to the ring's chair conformation and the coupling between adjacent protons. stackexchange.com

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to definitively assign these signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the complete assembly of the molecular framework.

To confirm the enantiomeric purity, Chiral NMR spectroscopy is utilized. This is often achieved by introducing a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). mdpi.com These agents interact with the (R) and (S) enantiomers to form transient diastereomeric complexes, which are distinguishable in the NMR spectrum, often resulting in separate signals for the two enantiomers. nih.govnih.gov For instance, the use of a chiral acid could induce separate signals for the protons near the chiral center of the morpholine ring, allowing for the quantification of the enantiomeric excess. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom Position (Pyridine Ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-2', H-6'~8.5~150
H-3', H-5'~7.3~121
C-4'-~148
Atom Position (Morpholine Ring)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
H-2~4.5~78
H-3 (axial, equatorial)~3.0, ~3.9~67
H-5 (axial, equatorial)~2.8, ~3.2~45
H-6 (axial, equatorial)~3.7, ~4.0~67
N-HBroad, variable-

High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is critical for determining the precise molecular mass and elemental composition of this compound. Techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are typically used to generate the protonated molecular ion [M+H]⁺. HRMS can measure the mass-to-charge ratio (m/z) to within a few parts per million (ppm), allowing for the unequivocal confirmation of the molecular formula, C₉H₁₂N₂O. chemsrc.com

In addition to determining the molecular weight, mass spectrometry provides structural information through the analysis of fragmentation patterns. chemguide.co.uk When subjected to collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the molecular ion breaks apart in a predictable manner. The fragmentation of this compound would likely involve cleavage at the bond connecting the two ring systems and fragmentation within the morpholine ring itself.

Table 2: Predicted Mass Spectrometry Fragments for this compound
Fragment DescriptionProposed StructurePredicted m/z
Molecular Ion [M]⁺C₉H₁₂N₂O⁺164.09
Protonated Molecule [M+H]⁺C₉H₁₃N₂O⁺165.10
Loss of morpholine ring fragment (C₄H₈NO)C₅H₄N⁺78.03
Pyridinylmethyl cationC₆H₆N⁺92.05
Cleavage of morpholine ring (loss of C₂H₄O)C₇H₈N₂⁺120.07

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide a "vibrational fingerprint" of the molecule by probing the vibrations of its chemical bonds. scielo.org.mx Each functional group within this compound has characteristic absorption or scattering frequencies.

The IR spectrum would prominently feature a broad absorption band in the 3200-3500 cm⁻¹ region, corresponding to the N-H stretching vibration of the secondary amine in the morpholine ring. nih.gov C-H stretching vibrations from both the aromatic pyridine ring and the aliphatic morpholine ring would appear around 2850-3100 cm⁻¹. The C-O-C ether stretch of the morpholine ring typically gives a strong, characteristic band around 1100 cm⁻¹. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ region. researchgate.net

Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. researchgate.net Therefore, it is an excellent complementary technique for observing the skeletal vibrations of the pyridine and morpholine rings. rsc.orgresearchgate.net The symmetric "ring breathing" modes of the pyridine ring, which appear as very strong bands around 1000 cm⁻¹ and 1030 cm⁻¹, are often prominent in the Raman spectrum. researchgate.net

Table 3: Key Vibrational Modes for this compound
Vibrational ModeFunctional GroupTypical IR Frequency (cm⁻¹)Typical Raman Frequency (cm⁻¹)
N-H StretchSecondary Amine3200-3500 (broad)Weak
Aromatic C-H StretchPyridine Ring3000-3100Strong
Aliphatic C-H StretchMorpholine Ring2850-2960Strong
C=C, C=N StretchPyridine Ring1400-1600Moderate-Strong
C-O-C Asymmetric StretchEther1070-1150 (strong)Weak
Pyridine Ring BreathingPyridine RingWeak~1000 (strong)

Chromatographic Methods for Enantiomeric Purity and Isomer Separation

While spectroscopy confirms the chemical structure, chromatography is the primary means of separating the desired (R)-enantiomer from its mirror image, the (S)-enantiomer, and assessing the enantiomeric purity of the sample.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating enantiomers. chromatographyonline.com The method relies on a chiral stationary phase (CSP) that interacts differently with the (R) and (S) enantiomers, leading to different retention times and thus, separation. chromatographyonline.com

Method development for this compound would begin with screening various types of CSPs. Polysaccharide-based columns, such as those derived from cellulose (B213188) or amylose, are often effective for a wide range of chiral compounds and would be a primary choice. merckmillipore.com The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol modifier like isopropanol (B130326) or ethanol, would be systematically optimized to achieve the best resolution between the enantiomeric peaks. scirp.org

Once a suitable separation is achieved, the method must be rigorously validated according to guidelines from the International Conference on Harmonisation (ICH). banglajol.info Validation ensures the method is reliable, reproducible, and fit for its intended purpose. Key validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness. banglajol.infonih.gov

Table 4: Typical Validation Parameters for a Chiral HPLC Method
ParameterDescriptionAcceptance Criteria
Specificity Ability to assess the analyte in the presence of other components (e.g., the other enantiomer, impurities).Baseline resolution between enantiomer peaks (Resolution > 1.5).
Linearity Ability to obtain test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.998.
Accuracy Closeness of test results to the true value, often assessed by recovery studies.Recovery typically between 98.0% and 102.0%.
Precision (%RSD) Degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio ≥ 10.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, temperature).System suitability parameters remain within limits.

Gas Chromatography (GC) for Volatile Derivatives and Enantiomer Resolution

Gas Chromatography (GC) can also be used for enantiomer resolution, particularly when coupled with a mass spectrometer (GC-MS). cdc.gov However, due to the polarity and relatively high boiling point of this compound, direct analysis can be challenging. A common strategy is to convert the analyte into a more volatile and thermally stable derivative before injection. nih.govresearchgate.net For example, the secondary amine of the morpholine ring could be acylated or silylated.

Following derivatization, the separation is performed on a GC column containing a chiral stationary phase. mdpi.com These phases, often based on cyclodextrin (B1172386) derivatives, create a chiral environment that allows for the differential interaction and separation of the enantiomeric derivatives. mdpi.com GC offers high resolution and sensitivity, and when coupled with MS, provides both quantitative data on enantiomeric purity and mass spectral data for peak identification. nih.gov

Table 5: Example GC Parameters for Analysis of a Derivatized this compound
ParameterSetting
Column Chiral GC Column (e.g., Beta-DEX™)
Injector Temperature 250 °C
Carrier Gas Helium
Oven Program Start at 100 °C, ramp to 220 °C at 10 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Derivatization Agent e.g., Trifluoroacetic anhydride (B1165640) (TFAA)

X-ray Crystallography for Absolute Stereochemical Assignment and Solid-State Structure Determination

X-ray crystallography stands as a definitive analytical method for the unambiguous determination of the three-dimensional structure of crystalline compounds at an atomic level. This technique is particularly crucial for chiral molecules like this compound, as it can directly establish the absolute configuration of stereocenters, a task that is often challenging for other spectroscopic methods. The process involves irradiating a single crystal of the compound with a focused beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams provide detailed information about the arrangement of atoms within the crystal lattice.

For the assignment of absolute stereochemistry, the phenomenon of anomalous dispersion is utilized. When X-rays interact with the electrons of the atoms, particularly heavier atoms, a phase shift occurs. By carefully analyzing the intensities of specific pairs of reflections (Bijvoet pairs), the absolute spatial arrangement of the atoms can be determined, thus confirming whether the chiral center at the C2 position of the morpholine ring possesses the (R) or (S) configuration. The successful determination of the absolute structure is often validated by a low value for the Flack parameter. dtic.mil

Beyond stereochemical assignment, a crystallographic study provides a wealth of information regarding the solid-state structure of this compound. It reveals the preferred conformation of the molecule in the crystalline state, including the puckering of the morpholine ring, which typically adopts a chair conformation, and the relative orientation of the pyridine and morpholine moieties. nih.govsoton.ac.uk Furthermore, the analysis elucidates the details of the crystal packing, identifying intermolecular interactions such as hydrogen bonds and π-π stacking that govern the supramolecular architecture. redalyc.org

While specific crystallographic data for this compound is not publicly available, the following table illustrates the typical parameters obtained from a single-crystal X-ray diffraction analysis of a related pyridinyl-morpholine derivative, providing a clear example of the detailed structural information that can be ascertained. soton.ac.uk

Table 1: Example Crystallographic Data for a Pyridinyl-Morpholine Derivative Data presented for 4-[(Pyridin-3-yl)diazenyl]morpholine as a representative example. soton.ac.uk

ParameterValue
Crystal Data
Chemical FormulaC₉H₁₂N₄O
Crystal SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensions
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z (Molecules/unit cell)4
Structural Details
Morpholine Ring ConformationChair
Key Intermolecular InteractionsC—H···N

Circular Dichroism (CD) Spectroscopy for Chirality Sensing and Optical Purity Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate chiral molecules. It is based on the differential absorption of left- and right-handed circularly polarized light by an optically active compound. arxiv.org Since enantiomers interact differently with circularly polarized light, each enantiomer of a chiral compound will produce a unique CD spectrum that is a mirror image of the other. This makes CD spectroscopy an invaluable tool for both qualitative and quantitative analysis of chiral substances like this compound.

The absolute configuration of this compound can be determined by comparing its experimentally measured CD spectrum with a theoretically predicted spectrum generated through quantum chemical calculations. mdpi.com The presence of the pyridine chromophore in the molecule gives rise to electronic transitions that are CD-active. rsc.org The resulting spectrum, characterized by positive or negative peaks known as Cotton effects, serves as a unique fingerprint for the (R)-enantiomer. A good match between the experimental and the calculated spectrum for the (R) configuration provides strong evidence for the assignment of its absolute stereochemistry. mdpi.comresearchgate.net

Furthermore, CD spectroscopy is highly effective for determining the optical purity or enantiomeric excess (ee) of a sample. According to the Beer-Lambert law, the intensity of the CD signal at a specific wavelength is directly proportional to the concentration of the chiral substance. For a mixture of enantiomers, the observed CD signal is the net result of the contributions from both, and its magnitude is directly proportional to the excess of one enantiomer over the other. nih.gov By measuring the CD signal of an unknown sample and comparing it to the signal of a pure enantiomeric standard, the enantiomeric excess can be accurately calculated. A calibration curve can be constructed by plotting the CD intensity against known compositions of enantiomeric mixtures, allowing for the rapid determination of optical purity in future samples. nih.govacs.org

Table 2: Hypothetical CD Data for Determining Enantiomeric Excess of this compound Illustrative data showing the correlation between enantiomeric excess and CD signal intensity at a characteristic wavelength (λmax).

SampleEnantiomeric Excess (% ee) of (R)-IsomerCD Signal Intensity (mdeg) at λmax
1100% (Pure R)+10.0
275%+7.5
350%+5.0
425%+2.5
50% (Racemic)0.0
6-50% (50% ee of S-Isomer)-5.0
7-100% (Pure S)-10.0

Strategic Research Applications of R 2 Pyridin 4 Yl Morpholine As a Versatile Chemical Scaffold

Role in the Design and Synthesis of Complex Heterocyclic Systems and Novel Molecular Architectures

The structure of (R)-2-(pyridin-4-yl)morpholine features multiple reactive sites, making it a valuable starting point for the synthesis of more complex molecular architectures. The secondary amine of the morpholine (B109124) ring and the nitrogen atom of the pyridine (B92270) ring can be selectively functionalized to build elaborate heterocyclic systems.

The pyridine ring is a key component in a vast number of biologically active compounds and functional materials. nih.govnih.gov Its derivatization is a common strategy for modulating the properties of a molecule. Similarly, the morpholine nucleus is a prevalent feature in medicinal chemistry, known to enhance the pharmacokinetic properties of drug candidates. researchgate.nete3s-conferences.org The combination of these two rings in a single chiral molecule offers a platform for creating novel structures.

Key reactive sites on the this compound scaffold can be exploited for further synthesis. The morpholine nitrogen (N-4) is a nucleophilic secondary amine, readily undergoing reactions such as alkylation, acylation, and arylation. The pyridine nitrogen (N-1') is basic and can be quaternized or serve as a coordination site for metal ions. The pyridine ring itself can undergo nucleophilic aromatic substitution, particularly if activated, or C-H functionalization to introduce new substituents.

Table 1: Potential Synthetic Transformations of this compound

Reactive Site Type of Reaction Potential Outcome
Morpholine Nitrogen (N-4) N-Alkylation, N-Arylation Elaboration of the morpholine substituent, linking to other molecular fragments.
Morpholine Nitrogen (N-4) N-Acylation Formation of amides, introduction of carbonyl-containing groups.
Pyridine Nitrogen (N-1') N-Alkylation / Quaternization Formation of pyridinium salts, altering electronic properties and solubility.
Pyridine Ring Nucleophilic Aromatic Substitution Introduction of new functional groups onto the pyridine ring.

These potential transformations allow for the systematic expansion of the this compound core, enabling its use in creating libraries of complex molecules for screening in drug discovery or for developing new materials. For instance, derivatization could lead to fused heterocyclic systems or macrocyclic structures where the pyridinyl-morpholine unit acts as a rigid, chiral linker.

Utilization as a Chiral Building Block in Asymmetric Synthesis and Catalyst Development

Chiral building blocks are essential for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry where the stereochemistry of a drug molecule is critical to its efficacy and safety. this compound, being an enantiomerically pure compound, is a valuable chiral synthon. Its stereocenter can be transferred to new, more complex molecules, controlling their three-dimensional structure.

The application of chiral ligands in asymmetric catalysis is a cornerstone of modern organic synthesis. mdpi.commdpi.com The structure of this compound contains two potential coordination sites for metal catalysts: the pyridine nitrogen and the morpholine nitrogen. This bidentate N,N-ligation motif is common in ligands used for a variety of asymmetric transformations. By coordinating to a metal center, the chiral morpholine ring can create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.

While morpholine-based organocatalysts have been developed for reactions such as 1,4-additions, their reactivity can be lower compared to analogous pyrrolidine-based catalysts due to the electronic effect of the oxygen atom. frontiersin.org However, the pyridine unit in this compound could be used to tune the electronic properties and steric environment of a potential catalyst derived from this scaffold. Pyridine-oxazoline ligands, for example, are a well-established class of chiral ligands that have seen a resurgence in asymmetric catalysis. rsc.org By analogy, ligands derived from this compound could find application in a range of metal-catalyzed reactions.

Table 2: Potential Applications in Asymmetric Synthesis

Application Role of this compound Potential Reactions
Chiral Auxiliary Temporarily attached to a substrate to direct a stereoselective reaction. Asymmetric alkylations, aldol (B89426) reactions.
Chiral Ligand Coordinates to a metal center to form an asymmetric catalyst. Asymmetric hydrogenation, hydrosilylation, C-C bond formation.

The development of new chiral ligands and catalysts from readily available building blocks is a continuous goal in chemical research. nih.gov The synthesis of catalysts from this compound could involve modification of the morpholine nitrogen with a phosphine group or another ligating arm to create tridentate ligands, potentially enhancing catalytic activity and enantioselectivity.

Exploration in the Development of Advanced Organic Synthesis Methodologies

Advanced organic synthesis methodologies aim to create complex molecules with high efficiency, selectivity, and sustainability. dypvp.edu.in The discovery of novel reagents and molecular scaffolds that can enable new types of chemical transformations is a key driver in this field. The unique combination of a chiral saturated heterocycle and an aromatic heterocycle in this compound makes it a candidate for exploration in this context.

For example, pyridinium ylids, which can be formed from pyridine derivatives, are versatile intermediates in the synthesis of various heterocyclic systems. researchgate.net The generation of a pyridinium ylid from this compound could open pathways to novel, enantiomerically enriched heterocyclic structures. Furthermore, the development of synthetic methods often relies on the use of unique ligands that can stabilize reactive intermediates or control reaction pathways. Catalytic systems incorporating this compound as a ligand could enable previously challenging transformations or improve the efficiency of existing ones.

While specific applications of this compound in the development of new synthetic methods are not yet widely reported, its structural motifs are present in compounds used across the field. The strategic design of new reactions often involves leveraging the inherent chemical properties of such scaffolds to achieve novel reactivity.

Investigation of its Potential in Materials Science Research

The application of organic molecules in materials science is a rapidly growing field, with uses ranging from functional polymers to advanced catalysts. The pyridine and morpholine moieties are known to impart useful properties to materials. N-heteroaryl morpholines, for instance, are found in materials chemistry applications. iucr.org

One area of investigation is the incorporation of this compound into functional polymers. mdpi.commdpi.com The morpholine or pyridine nitrogen could be used as a point of attachment to a polymer backbone. The chirality and coordinating ability of the pyridinyl-morpholine unit could then be used to create chiral stationary phases for chromatography, or polymers capable of selective metal ion binding.

In the field of catalysis, morpholine has been used to modify polymer-supported catalysts to enhance their performance. In one study, a palladium catalyst supported on an amino poly(styrene-co-maleic anhydride) polymer (ASMA) encapsulated on γ-Al2O3 was modified with morpholine. mdpi.com This modification served to inhibit an undesired side reaction (dechlorination) during the selective hydrogenation of p-chloronitrobenzene to p-chloroaniline. The morpholine was bonded to the polymer and acted as an immobilized inhibitor. mdpi.com This example demonstrates how the morpholine moiety can be used to tune the selectivity of a heterogeneous catalyst.

Table 3: Performance of Morpholine-Modified Pd/γ-Al2O3@ASMA Catalyst

Catalyst p-CNB Conversion (%) p-CAN Selectivity (%)
Unmodified Pd/γ-Al2O3 ~100 47.09
Morpholine-Modified Pd/γ-Al2O3@ASMA ~100 up to 99.51

(Data sourced from a study on the selective hydrogenation of p-chloronitrobenzene (p-CNB) to p-chloroaniline (p-CAN)). mdpi.com

While this study did not use this compound specifically, it provides a strong proof-of-concept for how the morpholine part of the molecule can be used in the design of advanced catalytic materials. Incorporating the chiral, pyridine-containing structure of this compound could lead to the development of novel polymer-supported asymmetric catalysts with tailored selectivity and activity.

Future Research Directions and Unexplored Avenues for R 2 Pyridin 4 Yl Morpholine

Emerging Synthetic Technologies and Sustainable Approaches for its Preparation and Derivatization

Future synthetic research concerning (R)-2-(pyridin-4-yl)morpholine is anticipated to pivot towards greener and more efficient methodologies. Traditional synthetic routes often involve multiple steps, harsh reagents, and significant waste generation. The adoption of sustainable practices will be crucial for the environmentally conscious production of this and related compounds.

Key Sustainable Approaches:

Biocatalysis: The use of enzymes for the enantioselective synthesis of chiral amines and alcohols is a well-established green technology. Future research could focus on identifying or engineering enzymes, such as transaminases or alcohol dehydrogenases, to catalyze the asymmetric synthesis of key precursors to this compound. This approach offers high enantioselectivity under mild reaction conditions, significantly reducing the environmental impact.

Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and higher yields. iucr.orgnih.govcmu.edusemanticscholar.org The development of a continuous flow process for the synthesis of this compound could lead to a more efficient and scalable production method. iucr.orgnih.govcmu.edusemanticscholar.org This would be particularly beneficial for industrial applications where large quantities of the compound may be required.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds under mild conditions. researchgate.netnbinno.com This technology could be explored for the derivatization of the pyridine (B92270) ring or the morpholine (B109124) scaffold, allowing for the introduction of novel functional groups and the creation of a diverse library of analogues for further investigation. researchgate.netnbinno.com For instance, photoredox-mediated C-H functionalization could offer a direct route to substituted pyridine derivatives. researchgate.netnih.gov

Green Solvents and Reagents: A significant area of future research will be the replacement of hazardous solvents and reagents with more environmentally benign alternatives. The use of water, supercritical fluids, or bio-based solvents in the synthesis of morpholine and pyridine derivatives is a promising avenue. nih.gov Additionally, the development of catalytic methods that minimize the use of stoichiometric reagents will be a key focus.

TechnologyPotential Application for this compoundAdvantages
Biocatalysis Enantioselective synthesis of chiral precursorsHigh enantioselectivity, mild conditions, reduced waste
Flow Chemistry Continuous and scalable productionImproved safety, better process control, higher throughput
Photoredox Catalysis Derivatization and functionalization of the scaffoldMild reaction conditions, novel bond formations
Green Solvents Replacement of hazardous reaction mediaReduced environmental impact, improved safety

Advanced Mechanistic Insights through Time-Resolved Spectroscopy and Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and catalytic applications of this compound is essential for optimizing existing processes and designing new ones. Advanced spectroscopic techniques can provide invaluable real-time data on reaction intermediates, transition states, and conformational dynamics.

Prospective Spectroscopic Investigations:

Time-Resolved Spectroscopy: Techniques such as transient absorption and time-resolved infrared spectroscopy can be employed to study the excited-state dynamics of this compound, particularly if it is to be used in photochemical applications. Understanding these dynamics is crucial for designing more efficient photoredox catalysts or photoresponsive materials.

In Situ Reaction Monitoring: The use of in situ spectroscopic methods, such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance), can provide real-time kinetic and mechanistic data on the synthesis of this compound. nih.gov This information can be used to optimize reaction conditions, identify and characterize transient intermediates, and develop more robust and efficient synthetic protocols.

Chiroptical Spectroscopy: Circular Dichroism (CD) spectroscopy is a powerful tool for studying chiral molecules. nih.gov Future research could utilize CD spectroscopy to probe the conformational preferences of this compound and its interactions with other chiral molecules or biological targets. This would be particularly relevant for its development as a chiral ligand or in drug discovery.

Advanced Mass Spectrometry: Techniques like H/D exchange mass spectrometry can provide detailed information about the conformation and dynamics of the molecule in solution. This can be particularly useful in understanding its interactions with biological macromolecules.

Spectroscopic TechniqueInformation GainedPotential Impact
Time-Resolved Spectroscopy Excited-state dynamics, reaction intermediatesDesign of photoactive derivatives and catalysts
In Situ Reaction Monitoring Real-time kinetics, mechanistic pathwaysOptimization of synthetic routes, improved process control
Circular Dichroism (CD) Conformational analysis, chiral recognitionDevelopment of chiral ligands and bioactive compounds
Advanced Mass Spectrometry Solution-phase conformation and dynamicsUnderstanding intermolecular interactions

Innovative Applications in Catalysis and Asymmetric Organocatalysis

The chiral nature of this compound, combined with the coordinating ability of the pyridine nitrogen and the morpholine oxygen and nitrogen atoms, makes it an attractive candidate for applications in asymmetric catalysis.

Potential Catalytic Roles:

Chiral Ligand in Transition Metal Catalysis: The pyridine nitrogen and the morpholine heteroatoms can act as coordination sites for transition metals. Future research should explore the use of this compound as a chiral ligand in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, C-C bond formations, and borylations. researchgate.netnbinno.com The modular nature of the scaffold would allow for the synthesis of derivatives with tuned steric and electronic properties to optimize catalytic activity and enantioselectivity.

Organocatalyst: The morpholine moiety is a known, albeit sometimes less reactive, component of organocatalysts for enamine and iminium ion catalysis. semanticscholar.orge3s-conferences.org While pyrrolidine-based catalysts are often more efficient, the unique stereoelectronic environment of this compound could offer novel reactivity or selectivity in certain transformations. semanticscholar.orge3s-conferences.org Future work could investigate its application in Michael additions, aldol (B89426) reactions, and other asymmetric transformations. The pyridine ring could also play a role in catalyst activation or substrate binding through hydrogen bonding or π-π stacking interactions.

Brønsted Base Catalysis: The basic nitrogen atom of the pyridine ring could be utilized in Brønsted base-catalyzed reactions. The chiral environment provided by the adjacent morpholine ring could induce enantioselectivity in proton transfer steps.

Catalysis TypePotential Role of this compoundExample Reactions
Transition Metal Catalysis Chiral ligandAsymmetric hydrogenation, cross-coupling reactions
Organocatalysis Chiral scaffold for enamine/iminium ion formationMichael addition, aldol reaction
Brønsted Base Catalysis Chiral proton shuttleEnantioselective protonation

Interdisciplinary Research Opportunities in Chemical Biology and Material Science through Scaffold Engineering

The versatile structure of this compound provides a foundation for scaffold engineering, opening up avenues for interdisciplinary research in chemical biology and material science.

Future Interdisciplinary Directions:

Chemical Biology and Medicinal Chemistry: The morpholine scaffold is considered a "privileged structure" in medicinal chemistry due to its favorable physicochemical properties and its presence in numerous bioactive compounds. nih.govnih.gove3s-conferences.orgacs.org The pyridine moiety is also a common feature in many drugs. The combination of these two pharmacophores in a chiral framework makes this compound an excellent starting point for the design and synthesis of novel therapeutic agents. Future research could focus on developing derivatives as enzyme inhibitors, receptor modulators, or as probes for studying biological processes. The chirality of the molecule could be crucial for specific interactions with biological targets.

Material Science: Pyridine-containing molecules are widely used in the development of advanced materials, such as polymers, metal-organic frameworks (MOFs), and functional dyes. nbinno.com The incorporation of the chiral this compound unit into these materials could impart novel properties. For instance, it could be used to create chiral polymers with specific secondary structures or as a building block for chiral MOFs with applications in enantioselective separations or catalysis. nih.gov Its ability to coordinate with metals also makes it a candidate for the development of new luminescent materials or sensors. nbinno.com

Supramolecular Chemistry: The hydrogen bonding capabilities of the morpholine N-H group and the pyridine nitrogen, along with potential π-π stacking interactions of the pyridine ring, make this compound an interesting building block for the construction of supramolecular assemblies. Future studies could explore its self-assembly properties and its ability to form complexes with other molecules, leading to the development of new gels, liquid crystals, or functional nanomaterials.

Research AreaPotential Application of this compound ScaffoldKey Features to Exploit
Chemical Biology Design of novel therapeutic agents and biological probesChirality, pharmacophoric elements, physicochemical properties
Material Science Development of chiral polymers, MOFs, and functional materialsChirality, coordinating ability, structural rigidity
Supramolecular Chemistry Construction of self-assembled structures and host-guest complexesHydrogen bonding, π-π stacking, coordination

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.